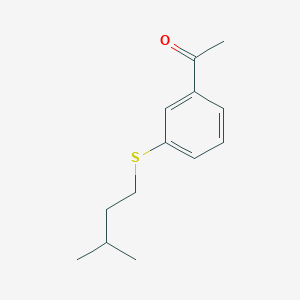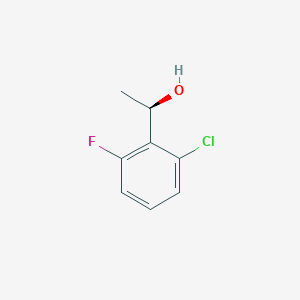
2-Propoxy-5-bromostyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propoxy-5-bromostyrene: is an organic compound that belongs to the class of styrene derivatives It is characterized by the presence of a bromine atom at the 5-position and a propoxy group at the 2-position of the styrene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-5-bromostyrene can be achieved through several methods. One common approach involves the bromination of 2-propoxystyrene. This reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Propoxy-5-bromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Polymerization: The styrene moiety allows for polymerization reactions to form polystyrene derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include sodium amide, thiolates, and alkoxides under basic conditions.
Coupling Reactions: Palladium catalysts, such as palladium acetate, in the presence of a base like potassium carbonate, are commonly used.
Polymerization: Radical initiators such as benzoyl peroxide or AIBN are employed under controlled temperature conditions.
Major Products Formed:
Substitution Reactions: Products include substituted styrenes with various functional groups.
Coupling Reactions: Biaryl compounds with diverse substituents.
Aplicaciones Científicas De Investigación
2-Propoxy-5-bromostyrene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Its polymerization products are used in the development of advanced materials with specific properties.
Medicinal Chemistry: It is explored for the synthesis of bioactive compounds with potential therapeutic applications.
Catalysis: It is used in the development of catalysts for various organic transformations.
Mecanismo De Acción
The mechanism of action of 2-Propoxy-5-bromostyrene in chemical reactions involves the activation of the bromine atom and the styrene moiety. The bromine atom acts as a leaving group in substitution and coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The styrene moiety undergoes polymerization through radical initiation, leading to the formation of polystyrene derivatives.
Comparación Con Compuestos Similares
2-Methoxy-5-bromostyrene: Similar structure with a methoxy group instead of a propoxy group.
2-Ethoxy-5-bromostyrene: Similar structure with an ethoxy group instead of a propoxy group.
2-Propoxy-4-bromostyrene: Bromine atom at the 4-position instead of the 5-position.
Uniqueness: 2-Propoxy-5-bromostyrene is unique due to the specific positioning of the propoxy group and the bromine atom, which influences its reactivity and the types of reactions it can undergo. This unique structure allows for selective functionalization and the development of specialized materials and compounds.
Propiedades
IUPAC Name |
4-bromo-2-ethenyl-1-propoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-3-7-13-11-6-5-10(12)8-9(11)4-2/h4-6,8H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBPLEYMXGWNGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2-Fluoro-5-nitrobenzene)sulfonyl]pyrrolidine](/img/structure/B7896287.png)


![N-[4-cyano-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B7896304.png)







